molecular formula C18H19ClN2O3S B2926267 N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 941956-67-8

N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2926267
CAS No.: 941956-67-8
M. Wt: 378.87
InChI Key: MUBAAUXQSBMYTM-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group attached to the amide nitrogen and a 1,1-dioxothiazinan ring at the para-position of the benzoyl moiety. This compound is structurally distinct due to the combination of a sulfone group within the thiazinan ring and the electron-withdrawing 4-chlorophenyl substituent, which may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-16-7-3-14(4-8-16)13-20-18(22)15-5-9-17(10-6-15)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBAAUXQSBMYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the reaction of 4-chlorobenzylamine with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Synthesis Efficiency: DCC outperforms I₂/Et₃N in oxadiazine yields (), but the latter accesses novel derivatives. Similar trade-offs may apply to the target compound’s synthesis .
  • Tautomerism : Unlike ’s triazole-thione equilibrium, the target’s rigid sulfone-thiazinan ring prevents tautomerism, simplifying spectral interpretation .

Biological Activity

N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores the biological effects of this compound, including its antibacterial properties, enzyme inhibition capabilities, and interactions with biomolecules.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a chlorophenyl group and a thiazine moiety. Its molecular formula is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antibacterial Activity Demonstrated moderate to strong activity against specific bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Exhibited significant inhibition of acetylcholinesterase (AChE) and urease enzymes .
Binding Interactions Showed strong binding interactions with bovine serum albumin (BSA), indicating potential pharmacological effectiveness .

Antibacterial Activity

In studies assessing antibacterial efficacy, the compound was tested against various strains. The results indicated that it possessed moderate to strong antibacterial properties. For example:

  • Active Strains :
    • Salmonella typhi: Strong activity observed.
    • Bacillus subtilis: Moderate to strong activity.

The compound's effectiveness was quantitatively measured using Minimum Inhibitory Concentration (MIC) values.

Enzyme Inhibition Studies

The inhibition of enzymes such as AChE and urease is crucial for evaluating the therapeutic potential of compounds. The findings from these studies are summarized below:

Enzyme IC50 Value (µM) Standard Reference
Acetylcholinesterase 2.14 ± 0.003Eserine (0.5 mM)
Urease 0.63 ± 0.001Thiourea (21.25 ± 0.15)

These IC50 values indicate that the compound is a potent inhibitor of both AChE and urease compared to standard references .

Case Studies

Recent research has focused on synthesizing derivatives of compounds similar to this compound to evaluate their biological activities. In one study, various derivatives were synthesized and tested for their pharmacological effects:

  • The derivatives demonstrated varied antibacterial activities and enzyme inhibition profiles.
  • Structural modifications led to enhanced biological activities in some cases.

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